

Application Notes and Protocols for cAMP Accumulation Assay Using MLS1082

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Compound of Interest		
Compound Name:	MLS1082	
Cat. No.:	B15616015	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing **MLS1082**, a positive allosteric modulator (PAM) of the D1-like dopamine receptor, in a cyclic adenosine monophosphate (cAMP) accumulation assay. This document outlines the necessary materials, step-by-step experimental procedures, and data analysis methods to characterize the modulatory effects of **MLS1082** on D1 receptor signaling.

Introduction

The D1 dopamine receptor is a Gs protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cAMP.[1] **MLS1082** is a pyrimidone-based positive allosteric modulator that potentiates the signaling of the D1 receptor in the presence of an agonist like dopamine.[1][2] It has been shown to enhance both G protein- and β-arrestin-mediated signaling pathways.[3] cAMP accumulation assays are fundamental tools for studying the activity of Gs-coupled GPCRs and the effects of pharmacological compounds that modulate this signaling cascade.[4] This document provides a comprehensive guide for researchers to effectively employ a cAMP accumulation assay to investigate the properties of **MLS1082**.

Signaling Pathway

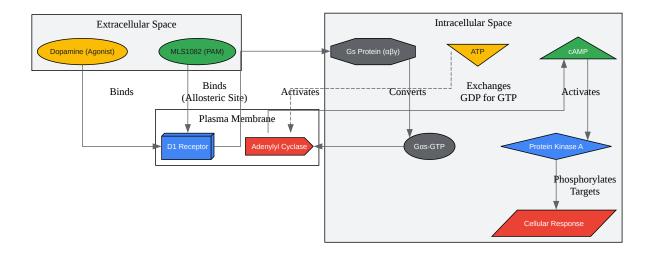




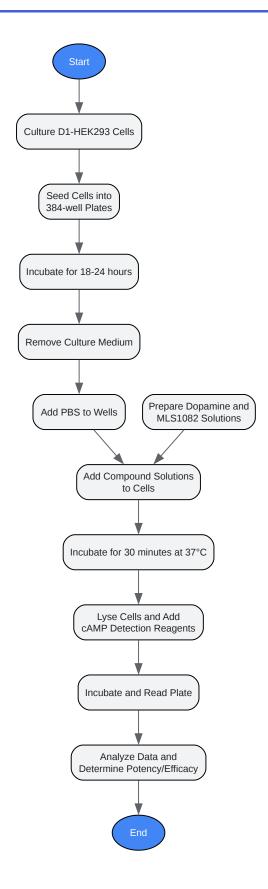


The binding of dopamine to the D1 receptor initiates a conformational change, leading to the activation of the associated Gs protein. The activated G α s subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. As a PAM, **MLS1082** binds to a site on the D1 receptor that is distinct from the dopamine binding site and enhances the receptor's response to dopamine, leading to a greater accumulation of intracellular cAMP.[1][3]

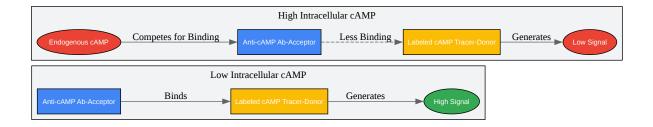












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